molecular formula C17H18N2O2 B2672962 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1903225-07-9

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2672962
CAS No.: 1903225-07-9
M. Wt: 282.343
InChI Key: KFEDDOQWLGUBDU-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

    Formation of the Pyridin-3-yloxy Group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent to form the pyridin-3-yloxy intermediate.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Coupling Reaction: The final step involves coupling the pyridin-3-yloxy intermediate with the azetidine derivative in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Drug Development: Due to its unique structure, it can be explored for potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine:

    Therapeutics: Research may focus on its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and azetidine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

    1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group.

Uniqueness: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity differently compared to its para or ortho counterparts. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-2-5-14(8-13)9-17(20)19-11-16(12-19)21-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDDOQWLGUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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